molecular formula C12H13NO B12854713 (Z)-4-(4-Methoxybenzylidene)-3,4-dihydro-2H-pyrrole

(Z)-4-(4-Methoxybenzylidene)-3,4-dihydro-2H-pyrrole

Cat. No.: B12854713
M. Wt: 187.24 g/mol
InChI Key: JSXBJMIAZDKXEN-FLIBITNWSA-N
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Description

(Z)-4-(4-Methoxybenzylidene)-3,4-dihydro-2H-pyrrole is an organic compound that belongs to the class of Schiff bases. Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group. This compound is known for its versatile applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4-(4-Methoxybenzylidene)-3,4-dihydro-2H-pyrrole typically involves the condensation reaction between 4-methoxybenzaldehyde and 3,4-dihydro-2H-pyrrole. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(Z)-4-(4-Methoxybenzylidene)-3,4-dihydro-2H-pyrrole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(Z)-4-(4-Methoxybenzylidene)-3,4-dihydro-2H-pyrrole has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Exhibits antimicrobial and antifungal properties, making it useful in biological studies.

    Industry: Used in the synthesis of dyes and pigments

Mechanism of Action

The mechanism of action of (Z)-4-(4-Methoxybenzylidene)-3,4-dihydro-2H-pyrrole involves its interaction with various molecular targets. The compound can form complexes with metal ions, which can then interact with biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • (Z)-4-(4-Methoxybenzylidene)amino-5-methyl-4H-1,2,4-triazole-3-thiol
  • (Z)-4-(4-Methoxybenzylidene)amino-2,4-dihydro-3H-1,2,4-triazole-3-thione

Uniqueness

(Z)-4-(4-Methoxybenzylidene)-3,4-dihydro-2H-pyrrole is unique due to its specific structural features, such as the presence of a methoxy group and a Schiff base moiety. These features contribute to its distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

Molecular Formula

C12H13NO

Molecular Weight

187.24 g/mol

IUPAC Name

(4Z)-4-[(4-methoxyphenyl)methylidene]-2,3-dihydropyrrole

InChI

InChI=1S/C12H13NO/c1-14-12-4-2-10(3-5-12)8-11-6-7-13-9-11/h2-5,8-9H,6-7H2,1H3/b11-8-

InChI Key

JSXBJMIAZDKXEN-FLIBITNWSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=C\2/CCN=C2

Canonical SMILES

COC1=CC=C(C=C1)C=C2CCN=C2

Origin of Product

United States

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